Cas no 888409-97-0 (N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide)

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a cyclopropanecarboxamide moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities, while the cyclopropyl group enhances steric and electronic modulation. Its well-defined synthesis pathway allows for high purity and scalability. The compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its balanced lipophilicity and conformational rigidity. Its structural versatility supports further derivatization for tailored applications in drug discovery and material science.
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide structure
888409-97-0 structure
Product Name:N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
CAS No:888409-97-0
MF:C12H11N3O2
MW:229.234642267227
CID:6604841
PubChem ID:3367764
Update Time:2025-10-29

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
    • Cyclopropanecarboxamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-
    • 888409-97-0
    • Z29050581
    • AKOS024608019
    • F1374-0908
    • Inchi: 1S/C12H11N3O2/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16)
    • InChI Key: MNHRGMBCLFOZKF-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NN=C(C3=CC=CC=C3)O2)=O)CC1

Computed Properties

  • Exact Mass: 229.085
  • Monoisotopic Mass: 229.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.377±0.06 g/cm3(Predicted)
  • pka: 11.93±0.20(Predicted)

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Additional information on N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Recent Advances in the Study of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS: 888409-97-0)

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS: 888409-97-0) is a small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique 1,3,4-oxadiazole core and cyclopropane carboxamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, making it a subject of intense research interest.

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has been optimized to achieve high yields and purity, as reported in recent literature. The compound's structural features, including the oxadiazole ring and cyclopropane group, contribute to its stability and bioavailability, which are critical factors for its pharmacological applications. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm the compound's structure and purity.

In terms of biological activity, N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has demonstrated notable efficacy in inhibiting specific enzymatic targets. For instance, recent studies have highlighted its role as a potent inhibitor of certain kinases involved in inflammatory and oncogenic pathways. These findings suggest that the compound could serve as a lead molecule for the development of novel anti-inflammatory or anticancer agents. Further in vitro and in vivo studies are underway to elucidate its full therapeutic potential.

Mechanistic studies have revealed that N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide interacts with its target proteins through specific binding modes, as determined by molecular docking and X-ray crystallography. These interactions are crucial for understanding the compound's selectivity and potency, which are essential for its further optimization. Computational modeling has also been employed to predict the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, providing valuable insights for its preclinical development.

Despite these promising findings, challenges remain in the development of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS: 888409-97-0) represents a promising candidate for drug development, with its unique structural features and potent biological activity. Ongoing research aims to further explore its therapeutic applications and optimize its pharmacological properties. The compound's progress will be closely monitored by the scientific community, as it holds significant potential for addressing unmet medical needs in various disease areas.

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